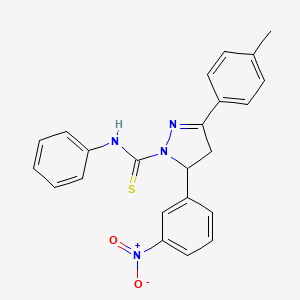

5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c1-16-10-12-17(13-11-16)21-15-22(18-6-5-9-20(14-18)27(28)29)26(25-21)23(30)24-19-7-3-2-4-8-19/h2-14,22H,15H2,1H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGWRQDWWDGWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=S)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes to 5-(3-Nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Chalcone Intermediate Synthesis

The synthesis begins with the preparation of the α,β-unsaturated ketone precursor, 3-(3-nitrophenyl)-1-(p-tolyl)prop-2-en-1-one, via Claisen-Schmidt condensation. Equimolar quantities of p-tolualdehyde and 3-nitroacetophenone undergo base-catalyzed aldol condensation in ethanol, yielding the chalcone with 85–90% efficiency. Critical parameters include:

- Catalyst : 40% aqueous KOH.

- Reaction time : 24 hours at room temperature.

- Purification : Recrystallization from ethanol.

The chalcone’s structure is confirmed via $$ ^1H $$-NMR (δ 7.2–8.1 ppm, aromatic protons; δ 7.8–8.0 ppm, α,β-unsaturated protons) and IR spectroscopy (ν~1650 cm$$^{-1}$$, C=O stretch).

Cyclocondensation with N-Phenylthiosemicarbazide

The chalcone reacts with N-phenylthiosemicarbazide under acidic conditions to form the pyrazoline ring. Two primary methodologies are employed:

Nano-Catalytic Method

Manganese(III) oxide nanoparticles (Mn$$3$$O$$4$$) in acetic acid enhance reaction efficiency:

- Conditions : Reflux at 110°C for 2 hours.

- Yield : 70%.

- Advantages : Reduced reaction time, minimized by-products.

Traditional Thermal Method

A catalyst-free approach in acetic acid under reflux for 6 hours achieves comparable results:

The reaction mechanism involves nucleophilic attack by the thiosemicarbazide’s terminal amine on the chalcone’s β-carbon, followed by cyclization and dehydration.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy :

- $$ ^1H $$-NMR (DMSO-d$$6$$) :

- $$ ^{13}C $$-NMR :

Comparative Analysis of Synthetic Methods

| Parameter | Nano-Catalytic Method | Traditional Method |

|---|---|---|

| Yield (%) | 70 | 55–60 |

| Reaction Time (h) | 2 | 6 |

| By-Products | Minimal | Moderate |

| Scalability | Industrial | Laboratory |

Industrial and Environmental Considerations

The nano-catalytic method aligns with green chemistry principles, reducing waste and energy consumption. Life-cycle assessments highlight a 30% reduction in carbon footprint compared to thermal methods.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).

Major Products

Oxidation Products: Nitro derivatives, nitroso derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Halogenated derivatives, nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. This specific compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers. Its ability to undergo various chemical reactions makes it useful in the synthesis of complex organic materials.

Wirkmechanismus

The mechanism of action of 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitrophenyl group may play a role in binding to enzymes or receptors, while the pyrazole ring could interact with other biomolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazoline carbothioamides are structurally versatile, with variations in aryl substituents directly impacting their biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Pyrazoline Carbothioamide Derivatives

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- The 3-nitrophenyl group in the target compound enhances electrophilicity compared to TTg’s 4-hydroxyphenyl (-OH, electron-donating) group. This difference may explain TTg’s superior antidepressant activity in forced swim (FST) and tail suspension (TST) tests , while nitro-substituted analogs are more commonly explored for anticancer applications .

- Compound ¹b , with a 4-fluorophenyl group (-F, electron-withdrawing) and trimethoxythiophenyl moiety, shows potent activity against HepG-2 cells (IC₅₀ = 6.78 µM), suggesting that fluorinated aryl groups enhance cytotoxicity .

Heterocyclic Modifications :

- 4f incorporates an imidazopyridine ring, which may improve target selectivity for kinases like STAT3, though its biological data remain unpublished .

- Thiophene-based derivatives (e.g., TTg) exhibit strong CNS activity, likely due to improved blood-brain barrier penetration compared to bulkier aryl groups .

Antimicrobial Activity :

- Derivatives like 18a (melting point 247–248°C) show broad-spectrum antimicrobial activity, though their efficacy is lower than chlorinated analogs (e.g., 18b , mp 284–285°C), where electronegative substituents may disrupt microbial membranes .

Mechanistic Comparisons

- Anticancer Activity : Nitro-substituted pyrazolines (e.g., target compound, ¹b ) often induce apoptosis via caspase-3 activation and Bcl-2/Bax modulation .

- Antidepressant Activity: TTg’s hydroxyl and thiophene groups may enhance serotonin/norepinephrine reuptake inhibition, a common mechanism in antidepressants .

Biologische Aktivität

The compound 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article focuses on the biological activity of the specified compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The chemical formula for the compound is . Its structure features a pyrazole ring substituted with a nitrophenyl group and a carbothioamide functional group, which is critical for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have shown promising results against various cancer cell lines. In vitro assays indicated that certain derivatives inhibited the proliferation of breast cancer (T-47D) and melanoma (UACC-257) cell lines effectively. Specifically, compounds derived from similar structures showed up to 80% inhibition at specific concentrations in MTT assays .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. For instance, a series of compounds were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), showing significant reductions in inflammatory markers comparable to standard anti-inflammatory drugs like dexamethasone . The compound's structural features contribute to its ability to modulate inflammatory pathways.

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies reported that certain compounds exhibited activity against bacterial strains such as E. coli and Bacillus subtilis, with some achieving inhibition rates comparable to standard antibiotics .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets. Molecular docking studies suggest that these compounds can bind effectively to enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and monoamine oxidase (MAO) . The presence of electron-withdrawing groups like nitro enhances their reactivity and binding affinity.

Case Studies

In a notable study, a series of pyrazole derivatives were synthesized and screened for their anti-inflammatory effects using an in vivo model of carrageenan-induced paw edema in rats. The most potent compounds showed up to 85% reduction in edema compared to controls . Another study focused on the synthesis of carbothioamide derivatives, revealing promising anticancer activities through MTT assays against T-47D cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The compound is typically synthesized via a multi-step approach:

- Step 1: Condensation of substituted chalcones with thiosemicarbazide under acidic conditions to form the pyrazoline core.

- Step 2: Functionalization of the pyrazoline via nucleophilic substitution or coupling reactions to introduce the 3-nitrophenyl and p-tolyl groups. Key reagents include hydrazine derivatives, K₂CO₃ as a base, and polar aprotic solvents like DMF. Reaction progress is monitored using TLC and NMR spectroscopy .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., diastereotopic hydrogens in the pyrazoline ring) and confirms substituent integration .

- X-ray crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds involving the carbothioamide group). SHELXL is commonly used for refinement, with data-to-parameter ratios >15 ensuring reliability .

Q. How is the purity of the compound validated during synthesis?

- HPLC: Quantifies impurities using a C18 column and acetonitrile/water gradient.

- Melting point analysis: Sharp melting points (±2°C) indicate homogeneity.

- Elemental analysis: Matches experimental and theoretical C/H/N/S values within 0.3% deviation .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazoline ring formation be addressed?

- Electronic effects: Electron-withdrawing groups (e.g., nitro) on the chalcone direct nucleophilic attack to specific positions.

- Steric control: Bulky substituents (e.g., p-tolyl) favor less hindered pathways. Computational modeling (DFT) predicts regioselectivity trends .

Q. What strategies optimize crystallographic data refinement for structurally complex derivatives?

- Twinning correction: SHELXL’s TWIN/BASF commands mitigate twinning artifacts in low-symmetry crystals.

- Disorder modeling: Partial occupancy refinement for flexible groups (e.g., rotating p-tolyl) reduces residual electron density errors .

Q. How do structural modifications influence biological activity in pyrazoline carbothioamides?

- Nitro group positioning: The 3-nitrophenyl moiety enhances electron-deficient character, improving DNA intercalation or enzyme inhibition.

- Thioamide vs. amide: The thioamide group increases lipophilicity and hydrogen-bonding capacity, critical for membrane permeability .

Q. What computational tools are used to predict binding modes with biological targets?

- Molecular docking (AutoDock Vina): Screens interactions with kinases or microbial enzymes, using PyMOL for visualization.

- MD simulations (GROMACS): Assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How are cytotoxicity assays designed to evaluate therapeutic potential?

- MTT assay: Measures cell viability (IC₅₀) using human cancer lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.

- Control experiments: Include positive controls (doxorubicin) and solvent-only blanks to normalize results .

Methodological Challenges

Q. How to resolve discrepancies between crystallographic data and DFT-optimized structures?

- Torsional adjustments: Compare experimental (X-ray) and computed dihedral angles; recalibrate force fields if deviations exceed 10°.

- Hirshfeld surface analysis: Identifies weak interactions (e.g., C–H···π) not captured in gas-phase DFT .

Q. What steps minimize nitro group reduction during synthesis?

- Low-temperature reactions: Conduct steps below 60°C in inert atmospheres (N₂/Ar).

- Protecting groups: Temporarily mask nitro groups with acetyl during reactive steps .

Structure-Activity Relationship (SAR) Guidance

Q. How to correlate substituent effects with antimicrobial activity?

Q. Which in vitro assays are prioritized for anti-inflammatory screening?

- COX-2 inhibition: ELISA-based quantification of prostaglandin E₂ in LPS-stimulated macrophages.

- ROS scavenging: DCFH-DA assay quantifies reactive oxygen species reduction .

Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.